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Compound of Interest

Compound Name: Inavolisib

Cat. No.: B607613 Get Quote

This guide provides a comparative analysis of the preclinical safety profile of inavolisib, a

potent and selective PI3Kα inhibitor, with other notable PI3K inhibitors: alpelisib, taselisib, and

pictilisib. The information is intended for researchers, scientists, and drug development

professionals to facilitate an objective comparison of these compounds based on available

preclinical data.

Introduction to Inavolisib and PI3K Inhibition
Inavolisib (GDC-0077) is a potent and highly selective inhibitor of the p110α isoform of

phosphoinositide 3-kinase (PI3Kα) that also uniquely promotes the degradation of mutated

p110α.[1][2] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell

growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3]

PI3Kα is the most frequently mutated isoform in solid tumors.[1][4] By selectively targeting the

mutant PI3Kα, inavolisib aims to achieve a wider therapeutic window and improved safety

profile compared to less selective PI3K inhibitors.[3] This guide summarizes the available

preclinical safety and toxicology data for inavolisib and compares it with alpelisib (a PI3Kα-

selective inhibitor), taselisib (a β-sparing PI3K inhibitor), and pictilisib (a pan-Class I PI3K

inhibitor).

Preclinical Safety and Toxicology Data
The following tables summarize the available quantitative data from preclinical toxicology

studies of inavolisib and its comparators. It is important to note that direct head-to-head

comparative toxicology studies are limited in the public domain, and much of the detailed
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preclinical safety data remains proprietary. The information presented here is compiled from

various published studies and regulatory documents.

Table 1: Inavolisib Preclinical Safety Profile

Species Study Duration
Route of
Administration

Key Findings
No Observed
Adverse Effect
Level (NOAEL)

Rat Up to 3 months Oral

Comprehensive

toxicology

studies

conducted,

including single-

dose, repeat-

dose, genetic

toxicology, safety

pharmacology,

and embryofetal

development.[5]

Hyperglycemia

was identified as

a dose-limiting

toxicity in early

clinical

development,

suggesting a

likely on-target

effect observed

in preclinical

models.[3]

Not publicly

available

Dog Up to 3 months Oral

Comprehensive

toxicology

studies

performed.[5]

Not publicly

available

Table 2: Alpelisib Preclinical Safety Profile
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Species Study Duration
Route of
Administration

Key Findings
No Observed
Adverse Effect
Level (NOAEL)

Beagle Dog 4 weeks Oral (gavage)

Dose-dependent

body weight loss

(starting at 2

mg/kg/day).

Significant dose-

dependent

increases in

insulin levels (41-

139% increase at

5-15 mg/kg).

Atrophic changes

in the epithelium

of oral mucosa,

tongue,

esophagus,

larynx, skin, and

gastrointestinal

tract mucosa at

the highest dose

(15 mg/kg/day).

Decreased

weights of

pituitary gland,

spleen, thymus,

ovaries, uterus,

and prostate at

the high dose.

Most changes

were reversible.

[2]

Not explicitly

stated, but

adverse effects

were seen at the

lowest tested

dose of 2

mg/kg/day.

Rat 13 weeks Oral Similar toxicities

to those

observed in

Not publicly

available
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dogs.[6] Embryo-

fetal toxicities

observed.[7]

Rabbit Not specified Oral

Embryo-fetal

toxicities

observed.[7]

Not publicly

available

Table 3: Taselisib Preclinical Safety Profile

Species Study Duration
Route of
Administration

Key Findings
No Observed
Adverse Effect
Level (NOAEL)

Mouse 21 days Oral

Well-tolerated in

tumor-bearing

mice with <10%

body weight loss

at doses up to 25

mg/kg/day.[8]

Not explicitly

stated, but well-

tolerated at

efficacious

doses.

Rat Not specified Not specified

Preclinical data

supported clinical

development.[4]

Not publicly

available

Dog Not specified Not specified

Preclinical data

supported clinical

development.[4]

Not publicly

available

Table 4: Pictilisib Preclinical Safety Profile
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Species Study Duration
Route of
Administration

Key Findings
No Observed
Adverse Effect
Level (NOAEL)

Rodent 28 days Oral

Findings from

these studies

were used to

determine the

starting dose in

humans.[1]

Not publicly

available

Dog 28 days Oral

Findings from

these studies

were used to

determine the

starting dose in

humans.[1]

Not publicly

available

Experimental Protocols
Detailed experimental protocols for preclinical toxicology studies are often proprietary. The

following are generalized methodologies based on standard practices for the types of studies

cited.

Repeated-Dose Oral Toxicity Study (General Protocol)
Test System: Typically, two species are used, a rodent (e.g., Sprague-Dawley rat) and a non-

rodent (e.g., Beagle dog).

Administration: The test article (inavolisib, alpelisib, taselisib, or pictilisib) is administered

orally (e.g., via gavage or in capsules) once daily for a specified duration (e.g., 28 days or 13

weeks).

Dose Groups: At least three dose levels (low, mid, and high) and a concurrent vehicle control

group are included.

Observations:
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Clinical Signs: Daily observations for any signs of toxicity, morbidity, and mortality.

Body Weight and Food Consumption: Measured weekly.

Ophthalmology: Examinations performed pre-study and at termination.

Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at

specified intervals.

Gross Pathology: All animals are subjected to a full necropsy at the end of the study.

Histopathology: A comprehensive list of tissues from control and high-dose groups are

examined microscopically. Any target organs identified are also examined in the lower

dose groups.

Toxicokinetics: Blood samples are collected at predetermined time points to determine the

systemic exposure (Cmax, AUC) to the drug and its major metabolites.

Embryo-Fetal Development Toxicity Study (General
Protocol)

Test System: Pregnant female rats or rabbits are typically used.

Administration: The test article is administered orally during the period of organogenesis.

Dose Groups: At least three dose levels and a control group are used.

Maternal Evaluation: Dams are observed for clinical signs, body weight, and food

consumption. At termination (prior to parturition), a caesarean section is performed, and

maternal reproductive organs are examined.

Fetal Evaluation: Fetuses are weighed, sexed, and examined for external, visceral, and

skeletal malformations.

Signaling Pathway and Experimental Workflow
Diagrams
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PI3K/AKT/mTOR Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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